

A Technical Guide to 2-Bromobenzylamine: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Bromobenzylamine

Cat. No.: B1296416

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Bromobenzylamine** (CAS No. 3959-05-5), a key organic intermediate in the pharmaceutical and chemical industries.^{[1][2]} We will cover its commercial availability, key suppliers, typical product specifications, a representative synthetic protocol, and its role as a versatile building block in drug discovery.

Commercial Availability and Suppliers

2-Bromobenzylamine is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. It is often sold as a free base (a clear, colorless to yellow liquid) or as a more stable hydrochloride salt (a solid).^{[3][4]} Purity levels typically range from 95% to 98% or higher, which is suitable for most synthetic applications.^{[1][3][4][5]}

The compound is recognized as a crucial intermediate for organic synthesis, particularly in the development of pharmaceutical products.^{[1][2]}

Table 1: Commercial Supplier and Product Data for **2-Bromobenzylamine**

Supplier	Product Form	CAS Number	Molecular Formula	Purity/Assay	Typical Quantities
Sigma-Aldrich (Merck)	Hydrochloride Salt	5465-63-4	$C_7H_8BrN \cdot HCl$	$\geq 95\%$ ^{[4][6][7]}	5 g, Custom Bulk
Thermo Scientific (Alfa Aesar)	Free Base	3959-05-5	C_7H_8BrN	$\geq 96\%$ ^[3]	5 g, 25 g ^[3]
Otto Chemie Pvt. Ltd.	Free Base	3959-05-5	C_7H_8BrN	97% ^[1]	Custom Inquiry
Acros Organics	Free Base	3959-05-5	C_7H_8BrN	98% ^[5]	5 g, 25 g

Note: Availability, pricing, and specifications are subject to change. Researchers should consult supplier websites for the most current information and to request Certificates of Analysis (CoA) for specific lots.

Physicochemical and Safety Data

Proper handling of **2-Bromobenzylamine** is critical. It is classified as a hazardous substance, causing skin irritation and serious eye damage.^{[8][9]} Always consult the Safety Data Sheet (SDS) provided by the supplier before use.^{[8][10]}

Table 2: Key Physicochemical and Safety Properties

Property	Value	Source
Molecular Weight	186.05 g/mol (Free Base)[11]	PubChem[11]
Molecular Weight	222.51 g/mol (HCl Salt)[4][6][7]	Sigma-Aldrich[4][6][7]
Appearance	Clear colorless to yellow liquid (Free Base)	Thermo Scientific[3]
Appearance	Solid (HCl Salt)	Sigma-Aldrich[4]
Melting Point (HCl Salt)	227-230 °C	Sigma-Aldrich[4][6][7]
Solubility	Soluble in methanol and ether, insoluble in water.[1]	Otto Chemie[1]
Hazard Codes	C (Corrosive), Xi (Irritant)	LookChem[2]
GHS Hazard Statements	H314, H315, H318, H319, H335	PubChem, ECHA[6][11]

Experimental Protocol: Reductive Amination for Amine Synthesis

2-Bromobenzylamine is often synthesized from its corresponding aldehyde or nitrile. A common laboratory-scale method is the reductive amination of a carbonyl compound. The following is a general procedure adapted from the literature for the synthesis of a primary amine, which illustrates a pathway to compounds like **2-bromobenzylamine**.[\[12\]](#)

Reaction: Reductive Amination of 2-Bromobenzaldehyde

Materials:

- 2-Bromobenzaldehyde (1 equivalent)
- Ammonium formate (HCOONH_4) (10 equivalents)[\[12\]](#)
- Iridium Catalyst (e.g., $[\text{Cp}^*\text{Ir}(\text{N-phenyl-2-pyridinecarboxamidate})\text{Cl}]$) (1 mol%)[\[12\]](#)
- Methanol (MeOH)[\[12\]](#)

- Diethyl ether (Et₂O)
- Dichloromethane (DCM)
- Aqueous HCl (1M)
- Aqueous KOH
- Sodium Sulfate (Na₂SO₄)

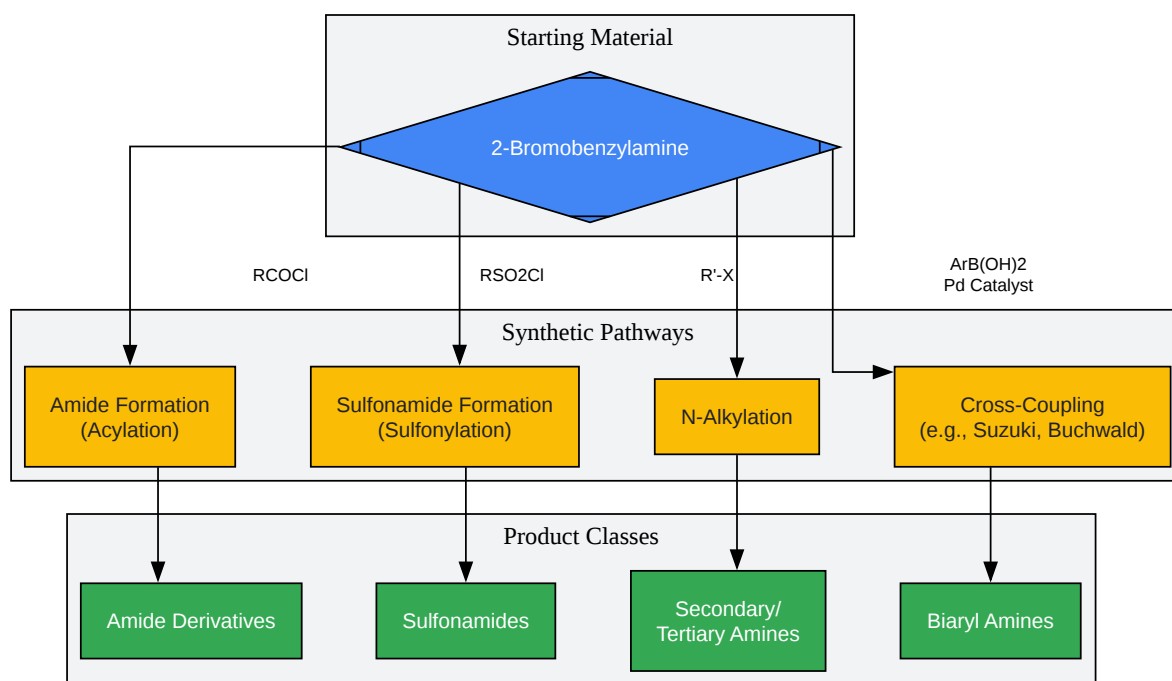
Procedure:

- Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-bromobenzaldehyde (0.5 mmol) and the iridium catalyst (0.005 mmol) in methanol (2.5 mL).
[\[12\]](#)
- Addition of Amine Source: Add solid ammonium formate (5 mmol, 10 equiv.) to the solution.
[\[12\]](#)
- Reaction: Stir the mixture at 37°C for 15 hours.[\[12\]](#)
- Workup - Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.[\[12\]](#)
- Acid-Base Extraction:
 - Add aqueous HCl dropwise to the residue until the pH is 1-2.
 - Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove unreacted aldehyde and other non-basic impurities. Collect the aqueous layer.[\[12\]](#)
 - Adjust the pH of the aqueous layer to 10-12 using aqueous KOH to deprotonate the amine.[\[12\]](#)
- Product Extraction: Extract the product (**2-bromobenzylamine**) from the basic aqueous layer into dichloromethane (3 x 5 mL).[\[12\]](#)

- Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield the isolated primary amine.[12]

Visualized Workflows and Applications

2-Bromobenzylamine is a valuable building block due to its two reactive sites: the nucleophilic amine and the aryl bromide, which is amenable to cross-coupling reactions.

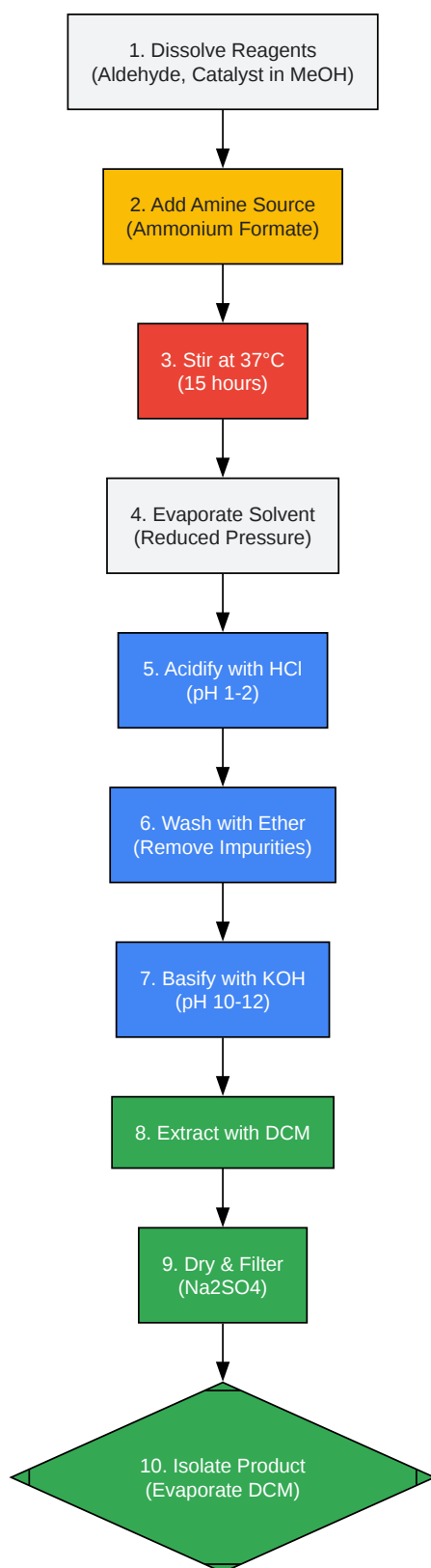


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Caption: Synthetic utility of **2-Bromobenzylamine** as a chemical intermediate.

The diagram above illustrates the versatility of **2-Bromobenzylamine**. The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines.^[4]

Simultaneously, the bromo-substituent on the aromatic ring serves as a handle for carbon-carbon or carbon-nitrogen bond formation via metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery.



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Caption: Experimental workflow for a reductive amination synthesis.

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